Diethyl 1-amino-2-methylpropylphosphonate
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Overview
Description
Diethyl 1-amino-2-methylpropylphosphonate is an organophosphorus compound with the molecular formula C8H20NO3P. This compound is part of the aminophosphonate family, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-amino-2-methylpropylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. For instance, the reaction of diethyl phosphite with 1-amino-2-methylpropane in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-amino-2-methylpropylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phosphonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Diethyl 1-amino-2-methylpropylphosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: This compound is studied for its potential as a biochemical probe due to its structural similarity to amino acids.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of diethyl 1-amino-2-methylpropylphosphonate involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of amino acids and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl 1-amino-2-ethylpropylphosphonate
- Diethyl 1-amino-2-methylbutylphosphonate
Uniqueness
Diethyl 1-amino-2-methylpropylphosphonate is unique due to its specific structural features, such as the presence of both an amino group and a phosphonate group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSMBCSSWVSVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)C)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21162-32-3 |
Source
|
Record name | Diethyl 1-amino-2-methylpropylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021162323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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